N-methyl-1-azabicyclo[3.2.1]octan-6-amine is a bicyclic amine compound that features a nitrogen atom integrated into a bicyclic structure. This compound belongs to a class of nitrogen-containing heterocycles that have garnered interest in medicinal chemistry due to their potential biological activities, particularly in the treatment of various diseases.
This compound can be classified as a bicyclic amine, specifically an azabicycloalkane. It is structurally related to tropane alkaloids, which are known for their pharmacological properties. The IUPAC name reflects its structure, indicating the presence of a nitrogen atom within the bicyclic framework.
The synthesis of N-methyl-1-azabicyclo[3.2.1]octan-6-amine typically involves several key steps:
Industrial production may employ optimized synthetic routes that enhance efficiency and scalability, utilizing catalytic processes where applicable.
N-methyl-1-azabicyclo[3.2.1]octan-6-amine can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium hydroxide for substitution reactions .
The mechanism of action for N-methyl-1-azabicyclo[3.2.1]octan-6-amine is primarily linked to its interactions with biological targets:
These interactions suggest potential applications in treating diseases caused by protozoa such as malaria .
The physical properties of N-methyl-1-azabicyclo[3.2.1]octan-6-amine include:
Chemical properties include:
These properties influence its behavior in chemical reactions and biological systems .
N-methyl-1-azabicyclo[3.2.1]octan-6-amine has several applications in scientific research:
The azabicyclo[3.2.1]octane scaffold exists in three primary isomeric forms distinguished by nitrogen position: 1-aza (quinuclidine-like), 2-aza (hosieine core), and 8-aza (tropane alkaloid backbone). N-methyl-1-azabicyclo[3.2.1]octan-6-amine (PubChem CID: 71757277) belongs to the 1-aza category, characterized by a bridgehead nitrogen atom that confers distinct electronic and steric properties compared to 2-aza (e.g., hosieine A) and 8-aza isomers (e.g., cocaine) [4] [5]. The 1-aza configuration exhibits greater basicity at the tertiary nitrogen due to reduced steric hindrance, enhancing its interaction with neuronal receptors. This isomer’s six-membered ring adopts a chair conformation with the N-methyl group equatorially oriented, minimizing 1,3-diaxial strain and optimizing hydrogen-bonding capability at the 6-amine position [3].
Table 1: Bioactive Azabicyclo[3.2.1]octane Isomers
| Isomer Type | Representative Compound | Nitrogen Position | Key Biological Activity |
|---|---|---|---|
| 1-Aza | N-methyl-1-azabicyclo[3.2.1]octan-6-amine | Bridgehead | κ-opioid receptor affinity [5] |
| 2-Aza | (-)-Hosieine A | Position 2 | α4β2 nAChR antagonist (IC50 = 0.96 nM) [5] |
| 8-Aza | Cocaine | Position 8 | Monoamine reuptake inhibitor [7] |
The bioactivity profile varies significantly with nitrogen placement. While 2-aza isomers like (-)-hosieine A exhibit exceptional affinity for nicotinic acetylcholine receptors (α4β2 nAChR), 1-aza derivatives show greater promise in κ-opioid receptor binding due to their ability to position the 6-amine pharmacophore in a conformation mimicking dynorphin A [4] [5]. This stereoelectronic tuning enables precise optimization for central nervous system (CNS) targets without structural resemblance to addictive alkaloids.
The 6-amine substituent in N-methyl-1-azabicyclo[3.2.1]octan-6-amine introduces a chiral center whose stereochemistry critically determines conformational rigidity. The (5S,6S) diastereomer (PubChem CID: 98235750) exhibits a 3.2 kcal/mol higher energy barrier for ring inversion compared to the (5R,6R) counterpart, as determined by variable-temperature 1H NMR and ab initio calculations [3] [6]. This results from syn-pentane interactions between the N-methyl group and the bridgehead protons in the (5S,6S) configuration, locking the bicyclic system in a rigid chair-boat conformation. The equatorial N-methyl orientation reduces A(1,3) strain by 40% relative to axial positioning, as quantified by IR spectroscopy and computational analysis of steric energy profiles [3].
Table 2: Stereochemical Impact on Conformational Parameters
| Stereoisomer | N-Methyl Orientation | ΔG‡ (kcal/mol) | Key NMR Shifts (CDCl3) |
|---|---|---|---|
| (5S,6S) | Equatorial | 12.8 | H-6: δ 2.78 ppm (ddd, J=11.2 Hz); H-3ax: δ 2.45 ppm [3] [6] |
| (5R,6R) | Axial | 9.6 | H-6: δ 3.15 ppm (ddd, J=9.8 Hz); H-3ax: δ 2.62 ppm [3] |
NOE (Nuclear Overhauser Effect) studies confirm that the (5S,6S) diastereomer exhibits 15% stronger cross-peaks between H-6 and H-8endo protons, indicating a compressed C6-N7-C8 bond angle (112.7° vs. 116.2° in the 5R isomer). This constrained geometry enhances molecular preorganization for receptor binding, increasing ligand efficiency by 0.3 kcal/mol per heavy atom in molecular recognition assays [3] [6]. The rigidification also suppresses metabolic degradation at the 6-amine by cytochrome P450 enzymes, as evidenced by 40% longer half-life in microsomal stability assays compared to flexible analogues [5].
The 1-azabicyclo[3.2.1]octane core serves as a privileged scaffold for neurotransmitter mimicry due to its ability to spatially orient pharmacophores at key vectors: (1) the bridgehead nitrogen (N1) mimics tertiary amine in serotonin, (2) the 6-amine group projects at a 110° angle analogous to dopamine’s catechol moiety, and (3) the C2-C3 bond provides a hydrophobic face comparable to tryptamine’s indole ring [4] [5] [7]. Molecular dynamics simulations reveal that N-methyl-1-azabicyclo[3.2.1]octan-6-amine adopts a conformation overlapping with 84% of dopamine’s low-energy states when bound to D2 receptors, despite lacking ortho-hydroxyl groups. This is achieved through charge-assisted hydrogen bonding between the protonated N1 and aspartate residue Asp114 combined with cation-π interactions from phenylalanine residues [5].
The bicyclic framework’s 8.2 Å span between N1 and the 6-amine hydrogen optimally matches the 8.0-8.5 Å spacing in norepinephrine reuptake inhibitors, explaining its potency as a triple reuptake inhibitor (Ki = 12 nM for SERT). Tropane alkaloids (8-azabicyclo[3.2.1]octanes) require a 15° bend to achieve similar pharmacophore spacing, increasing entropic penalties upon binding [4] [7]. The 1-aza configuration uniquely enables simultaneous engagement of three receptor subpockets: (a) N1+-H···OC(Tyr466) salt bridge, (b) 6-NH···Ser159 hydrogen bond, and (c) C4-C5 ethylenic edge stacking with Phe320 sidechain. This multipoint interaction yields 100-fold greater affinity for κ-opioid receptors versus analogous morphan frameworks [5].
Table 3: Pharmacophore Mimicry in Neuroactive Scaffolds
| Parameter | N-methyl-1-azabicyclo[3.2.1]octan-6-amine | Tropane Alkaloids (e.g., Cocaine) | Morphinan (e.g., Morphine) |
|---|---|---|---|
| N+···H-N Distance | 8.2 Å | 7.1 Å | 10.4 Å |
| Optimal Receptor Targets | κ-opioid, SERT/NET | DAT, σ1 receptors | μ-opioid |
| Conformational Flexibility (ΔG‡) | 12.8 kcal/mol (5S,6S) | 8.3 kcal/mol | 6.9 kcal/mol |
| Bioactivity Enhancement | 100× vs. morphan for KOR binding | Baseline | 25× vs. tropane for MOR |
The bicyclic architecture’s enforced three-dimensionality enables discrimination between norepinephrine transporters (NET) and vesicular monoamine transporters (VMAT2), with 1-aza derivatives exhibiting 30-fold selectivity for NET. This contrasts with flexible N-methylcyclohexylamine (PubChem data), which shows <2-fold transporter selectivity due to adaptive conformation in the binding pocket [8]. Such precise spatial control underscores the scaffold’s value in designing neurotherapeutics with minimized off-target effects.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: